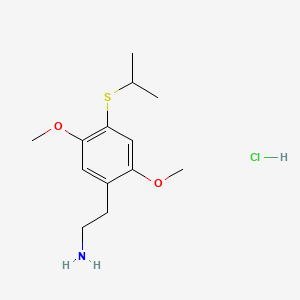![molecular formula C7H8F2O B590010 (1R,2R,3S,4S)-2,3-difluorobicyclo[2.2.1]heptan-7-one CAS No. 142473-47-0](/img/structure/B590010.png)
(1R,2R,3S,4S)-2,3-difluorobicyclo[2.2.1]heptan-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R,3S,4S)-2,3-difluorobicyclo[221]heptan-7-one is a bicyclic compound characterized by the presence of two fluorine atoms and a ketone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,3S,4S)-2,3-difluorobicyclo[2.2.1]heptan-7-one typically involves the fluorination of a suitable bicyclic precursor. One common method is the selective fluorination of bicyclo[2.2.1]heptan-7-one using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentration, is crucial for maximizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R,3S,4S)-2,3-difluorobicyclo[2.2.1]heptan-7-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group may yield carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
(1R,2R,3S,4S)-2,3-difluorobicyclo[2.2.1]heptan-7-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying fluorine chemistry.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of (1R,2R,3S,4S)-2,3-difluorobicyclo[2.2.1]heptan-7-one involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The ketone group can also participate in various biochemical reactions, influencing metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]heptan-7-one: Lacks the fluorine atoms, making it less reactive in certain chemical reactions.
2,3-Difluorobicyclo[2.2.1]heptane: Similar structure but lacks the ketone group, affecting its chemical reactivity and applications.
Uniqueness
(1R,2R,3S,4S)-2,3-difluorobicyclo[2.2.1]heptan-7-one is unique due to the presence of both fluorine atoms and a ketone group, which confer distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and reactivity, while the ketone group provides a versatile functional site for further chemical modifications.
Propriétés
Numéro CAS |
142473-47-0 |
|---|---|
Formule moléculaire |
C7H8F2O |
Poids moléculaire |
146.137 |
Nom IUPAC |
(1S,2S,3R,4R)-2,3-difluorobicyclo[2.2.1]heptan-7-one |
InChI |
InChI=1S/C7H8F2O/c8-5-3-1-2-4(6(5)9)7(3)10/h3-6H,1-2H2/t3-,4+,5+,6- |
Clé InChI |
MBJGNPTUMRYILC-GUCUJZIJSA-N |
SMILES |
C1CC2C(C(C1C2=O)F)F |
Synonymes |
Bicyclo[2.2.1]heptan-7-one, 2,3-difluoro-, (1R,2R,3S,4S)-rel- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Bromo-1-[(2S,3R)-3-methyloxolan-2-yl]ethan-1-one](/img/structure/B589937.png)

![N-(4-{4-Cyano-2-[(furan-2-yl)methylidene]-5-oxo-2,5-dihydrofuran-3-yl}phenyl)butane-1-sulfonamide](/img/structure/B589941.png)


![N-[2-[acetyl(methyl)amino]propyl]-N-methylacetamide](/img/structure/B589944.png)



